3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound is classified as a quinazolinone derivative, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's unique structure combines a benzyl group and a piperidine moiety, contributing to its pharmacological profile.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 689227-92-7 and can be sourced from various chemical suppliers specializing in heterocyclic compounds . It falls under the category of thioxo-quinazolinones, which are recognized for their therapeutic applications in various diseases.
The synthesis of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features a quinazolinone core with specific substituents:
Key structural data includes:
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, yields, and by-products are essential for understanding its reactivity.
The mechanism of action for 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves multiple pathways depending on its biological target:
Data supporting these mechanisms often comes from biological assays and structure–activity relationship studies.
The physical properties of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include:
Chemical properties include:
Relevant data from stability studies and solubility tests are critical for practical applications.
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific uses:
This compound's diverse applications highlight its importance in medicinal chemistry and pharmacology.
The quinazolinone nucleus, a fused bicyclic structure comprising a benzene ring condensed with a pyrimidin-4(3H)-one ring, represents one of medicinal chemistry's most enduring and versatile scaffolds. First synthesized in 1869 by Griess through the reaction of anthranilic acid with cyanogens, the systematic exploration of quinazolinones accelerated after Gabriel's improved synthesis in 1903 [5] [8]. The pivotal moment in the scaffold's medicinal journey occurred in the mid-20th century with the isolation of febrifugine from Dichroa febrifuga, a traditional Chinese herb used to treat malaria, demonstrating the inherent bioactivity of natural quinazolinone alkaloids [4] [5]. This discovery catalyzed intense research, revealing over 200 naturally occurring quinazolinone alkaloids with diverse biological activities, including vasicinone (bronchodilatory properties), tryptanthrin (anti-inflammatory and anticancer effects), and rutaecarpine (cardiovascular modulation) [4].
The subsequent decades witnessed strategic exploitation of this privileged scaffold, leading to clinically significant synthetic derivatives. Notable milestones include the development of methaqualone (sedative-hypnotic, 1951), prazosin (α1-adrenergic antagonist for hypertension and BPH, 1970s), and the revolutionary EGFR tyrosine kinase inhibitors gefitinib and erlotinib (oncotherapy, early 2000s) [5] [8]. The structural plasticity of the quinazolinone core, allowing extensive modifications at positions 2, 3, and 6, facilitated its adaptation to diverse therapeutic targets. Recent years have seen a resurgence in quinazolinone research, particularly in antimicrobial and anticancer domains, driven by the need to combat drug resistance and address complex multi-factorial diseases through multi-target directed ligands (MTDLs) [3] [4] [5].
The 2-thioxo modification of the quinazolin-4(1H)-one scaffold, where the carbonyl oxygen at position 2 is replaced by a thiocarbonyl group (C=S), confers distinct chemical, physicochemical, and biological properties compared to its oxo-analogue. This substitution significantly alters the electronic distribution within the heterocyclic ring system. The thiocarbonyl group possesses a larger atomic radius, enhanced polarizability, and reduced hydrogen-bond accepting potential compared to the carbonyl group. Crucially, the C=S group acts as a superior hydrogen bond acceptor site and exhibits a stronger tendency to participate in metal coordination, influencing target binding interactions [6] [8].
Table 1: Key Structural and Physicochemical Features of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives
Structural Feature | Physicochemical Consequence | Biological Implication |
---|---|---|
Thiocarbonyl (C=S) at C2 | Increased lipophilicity (higher logP), Polarizable sulfur atom | Enhanced membrane permeability; Potential for unique H-bonding and metal coordination |
Enolic/Amide N-H (N1) | Strong H-bond donor | Key interaction point with enzyme active sites or receptor H-bond acceptors |
Carbonyl (C=O) at C4 | Strong H-bond acceptor | Critical for anchoring to binding sites via H-bond donation from protein residues |
Aromatic Benzene Ring | Planar hydrophobic surface | π-π Stacking interactions with aromatic residues; Hydrophobic pocket binding |
Modifiable Positions | N3, C6, C7, C8 readily functionalized | Tunable steric, electronic, and solubility properties for SAR optimization and target fitting |
The bioactivity profile of quinazolinone derivatives is profoundly influenced by substituents at the N3 and C6 positions. In 3-Benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, these specific substituents are strategically chosen for their known pharmacophoric contributions.
3-Benzyl Moiety: The benzyl group attached to N3 serves multiple purposes. Firstly, it significantly increases lipophilicity compared to smaller alkyl groups (e.g., methyl, ethyl), enhancing passive diffusion across biological membranes and potentially improving CNS penetration if required [1] [6]. Secondly, the phenyl ring provides a platform for hydrophobic interactions within target binding pockets. Crucially, the benzylic methylene (-CH₂-) linker allows conformational flexibility, enabling the phenyl ring to adopt orientations optimal for π-stacking or van der Waals contacts. SAR studies across diverse quinazolinone series consistently show that N3-benzyl substitution often confers superior activity compared to N3-alkyl or N3-H analogues, particularly in anticancer and antimicrobial contexts [3] [4] [7]. The unsubstituted benzyl group offers a baseline for further optimization; electron-donating or withdrawing groups on the phenyl ring can fine-tune electronic properties and target affinity.
6-(Piperidin-1-yl) Moiety: The introduction of a piperidinyl group at C6 represents a deliberate strategy to incorporate key pharmacophoric elements. The piperidine ring, a saturated nitrogen heterocycle, contributes:
Table 2: Impact of Key Substituents on Quinazolinone Bioactivity - Representative Examples
Substituent Pattern | Compound Class/Example | Reported Biological Activity Enhancement | Key SAR Insight |
---|---|---|---|
N3-Benzyl | Diverse 2-Thioxo/2-Oxo quinazolinones | Consistently higher antimicrobial and anticancer activity vs N3-alkyl or N3-H analogues across multiple studies [3] [4] [7] | Benzyl provides optimal lipophilicity and hydrophobic interaction surface; flexibility beneficial |
C6-(Piperidin-1-yl) | Antitubercular S-Quinazolinones (e.g., Compound 26 [7]) | Sub-micromolar MIC against M. tuberculosis H37Rv; Activity dependent on reductive activation (F420 system) | Basic nitrogen essential for activity; bulkier than dimethylamino but maintains potency |
C6-(Dimethylamino) | Anticancer quinazolinone hybrids (e.g., [3]) | Moderate to good activity (IC50 often >10 µM) | Smaller size may limit hydrophobic pocket filling; lower basicity pKa |
C6-Aryl (e.g., phenyl, nitrophenyl) | Antifolate agents (e.g., Raltitrexed analogs [4]) | Activity varies widely; electron-withdrawing groups can enhance potency for specific targets (e.g., TS inhibition) | Planar aromatic system enables stacking but lacks basic center for ionic interactions |
N3-Benzyl + C6-(Piperidin-1-yl) + C2=S | 3-Benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Predicted multi-target potential (anticancer, antimicrobial based on structural analogs); Synergistic substituent effects [1] [6] [7] | Combines beneficial lipophilicity (benzyl), target engagement (C2=S), and ionic/polar interaction potential (piperidinyl) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0